molecular formula C10H11IO2 B13683578 4-Iodo-3-isopropylbenzoic acid

4-Iodo-3-isopropylbenzoic acid

Katalognummer: B13683578
Molekulargewicht: 290.10 g/mol
InChI-Schlüssel: SGODYOXVJDEYDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Iodo-3-isopropylbenzoic acid is an organic compound with the molecular formula C10H11IO2 It is a derivative of benzoic acid, where the hydrogen atom at the fourth position of the benzene ring is replaced by an iodine atom, and the hydrogen atom at the third position is replaced by an isopropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-isopropylbenzoic acid typically involves the iodination of 3-isopropylbenzoic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled temperature conditions to ensure selective iodination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Iodo-3-isopropylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aromatic or aliphatic group.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed:

    Substitution Reactions: Various substituted benzoic acids.

    Oxidation Reactions: Corresponding carboxyl derivatives.

    Reduction Reactions: Alcohols or aldehydes.

    Coupling Reactions: Biaryl compounds or other coupled products.

Wissenschaftliche Forschungsanwendungen

4-Iodo-3-isopropylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Iodo-3-isopropylbenzoic acid depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating various substitution and coupling reactions. In biological systems, its mechanism of action would depend on the molecular targets and pathways it interacts with, which may include enzyme inhibition or receptor binding.

Vergleich Mit ähnlichen Verbindungen

    3-Iodo-4-isopropylbenzoic acid: Similar structure but with different positional isomerism.

    4-Iodo-3-methylbenzoic acid: Similar iodine substitution but with a methyl group instead of an isopropyl group.

    4-Bromo-3-isopropylbenzoic acid: Similar structure with bromine instead of iodine.

Uniqueness: 4-Iodo-3-isopropylbenzoic acid is unique due to the specific positioning of the iodine and isopropyl groups, which can influence its reactivity and interactions in chemical and biological systems. Its unique structure makes it a valuable compound for specific synthetic applications and research studies.

Eigenschaften

Molekularformel

C10H11IO2

Molekulargewicht

290.10 g/mol

IUPAC-Name

4-iodo-3-propan-2-ylbenzoic acid

InChI

InChI=1S/C10H11IO2/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6H,1-2H3,(H,12,13)

InChI-Schlüssel

SGODYOXVJDEYDW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(C=CC(=C1)C(=O)O)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.